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molecular formula C7H15NO2 B1655626 2,2-dimethoxy-1-methylpyrrolidine CAS No. 39650-82-3

2,2-dimethoxy-1-methylpyrrolidine

Cat. No. B1655626
M. Wt: 145.2 g/mol
InChI Key: IWVFFVBJTCPIIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09440967B2

Procedure details

To a mixture containing 10 mL (10.28 g, 104 mmol) of N-methyl-2-pyrrolidinone and 10 mL (13.25 g, 105 mmol) of dimethyl sulfate was stirred and heated at 90° C. for 1.5 h, then allowed to cool to room temperature. A solution containing 25 mL of 25% methanolic sodium methoxide and 72 mL of methanol was added at −10° C. under Ar over a period of 1 h. The precipitated solid was filtered and the solvent was concentrated under diminished pressure. The residue was dissolved in 100 mL of ether and stirred for 1 h, then the precipitated solid was filtered. The solid was washed with two 10-mL portions of ether. After concentration under diminished pressure, the residue was distilled in vacuo to give 2,2-dimethoxy-1-methylpyrrolidine as a yellow liquid: yield 4.42 g (29%); 1H NMR (CDCl3) δ 1.62-1.74 (m, 2H), 1.83 (t, 2H, J=7.8 Hz), 2.28 (s, 3H), 2.78 (t, 2H, J=6.6 Hz), 3.15 (s, 3H).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
72 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:6][CH2:5][CH2:4][C:3]1=[O:7].S(OC)([O:11][CH3:12])(=O)=O.[CH3:15][O-].[Na+]>CO>[CH3:15][O:7][C:3]1([O:11][CH3:12])[CH2:4][CH2:5][CH2:6][N:2]1[CH3:1] |f:2.3|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Two
Name
sodium methoxide
Quantity
25 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
72 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
ADDITION
Type
ADDITION
Details
was added at −10° C. under Ar over a period of 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated under diminished pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 100 mL of ether
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered
WASH
Type
WASH
Details
The solid was washed with two 10-mL portions of ether
CONCENTRATION
Type
CONCENTRATION
Details
After concentration under diminished pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1(N(CCC1)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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